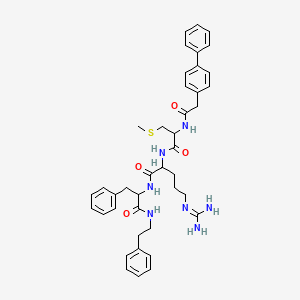
Cathepsin L Inhibitor VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cathepsin L Inhibitor VI is a potent inhibitor of the cysteine protease enzyme cathepsin L. Cathepsin L is involved in various physiological processes, including protein degradation, antigen presentation, and tissue remodeling. Dysregulation of cathepsin L activity has been linked to several diseases, making its inhibitors valuable for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin L Inhibitor VI typically involves the formation of a peptide-like structure with specific functional groups that interact with the active site of cathepsin L. The synthetic route often includes the following steps:
Formation of the peptide backbone: This involves coupling amino acids using reagents like carbodiimides or phosphonium salts.
Introduction of functional groups: Electrophilic warheads such as aldehydes, ketones, or epoxides are introduced to react with the nucleophilic cysteine residue in cathepsin L.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cathepsin L Inhibitor VI primarily undergoes:
Substitution reactions: The inhibitor interacts with the active site cysteine residue of cathepsin L, forming a covalent bond.
Oxidation and reduction reactions: These reactions can modify the functional groups on the inhibitor, affecting its potency.
Common Reagents and Conditions:
Reagents: Common reagents include carbodiimides for peptide coupling, aldehydes, ketones, and epoxides for functional group introduction.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.
Major Products: The major product of these reactions is the covalent complex formed between this compound and the active site of cathepsin L .
Wissenschaftliche Forschungsanwendungen
Cathepsin L Inhibitor VI has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of protease inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of cathepsin L in cellular processes such as autophagy, apoptosis, and immune response.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, osteoporosis, and viral infections.
Industry: Utilized in the development of diagnostic assays and as a lead compound for drug development
Wirkmechanismus
Cathepsin L Inhibitor VI exerts its effects by covalently binding to the active site cysteine residue of cathepsin L. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity. The inhibitor’s functional groups, such as aldehydes or epoxides, form a stable covalent bond with the cysteine residue, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Cathepsin B Inhibitors: These inhibitors target cathepsin B, another cysteine protease with similar functions but different substrate specificity.
Cathepsin S Inhibitors: These inhibitors are used to study the role of cathepsin S in immune response and antigen presentation
Uniqueness: Cathepsin L Inhibitor VI is unique due to its high specificity and potency against cathepsin L. Its ability to form a stable covalent bond with the active site cysteine residue sets it apart from other inhibitors, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C41H49N7O4S |
|---|---|
Molekulargewicht |
735.9 g/mol |
IUPAC-Name |
5-(diaminomethylideneamino)-2-[[3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45) |
InChI-Schlüssel |
UYRQVAFRIYOHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)










![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)

